molecular formula C11H9NO3 B14001744 Methyl 3-hydroxyquinoline-7-carboxylate

Methyl 3-hydroxyquinoline-7-carboxylate

Cat. No.: B14001744
M. Wt: 203.19 g/mol
InChI Key: MXXKMCXTCKOEAX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyquinoline-7-carboxylate is a quinoline derivative featuring a hydroxy group at position 3 and a methyl ester moiety at position 7. Quinoline scaffolds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is inferred as C${11}$H$9$NO$3$ based on structurally analogous compounds , though a conflicting formula (C$5$H$3$ClF$2$N$_2$) in one source may indicate a reporting error.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-hydroxyquinoline-7-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-9(13)6-12-10(7)5-8/h2-6,13H,1H3

InChI Key

MXXKMCXTCKOEAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=C(C=C2C=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of hydroxyquinoline carboxylates typically involves:

  • Construction of the quinoline core via cyclization reactions starting from substituted anilines or isatin derivatives.
  • Introduction of functional groups such as hydroxyl and carboxylate esters at specific positions through selective substitution or modification.
  • Esterification of the carboxylic acid group to form methyl esters.

For this compound, the key challenge is regioselective hydroxylation at the 3-position and esterification at the 7-carboxylate.

Synthesis via Hydroxyquinoline-4-Carboxylate Analogues (Patent-Inspired Methodology)

A closely related compound, methyl 7-hydroxyquinoline-4-carboxylate, has been synthesized in a multistep process starting from 6-bromoisatin, as detailed in a 2020 patent. The key steps involve:

Step Reaction Description Conditions Yield (%)
1 Conversion of 6-bromoisatin to tert-butoxycarbonyl amino quinoline-4-carboxylic acid methyl ester Multi-step, not specified in detail -
2 Deprotection and amination to form methyl 7-aminoquinoline-4-carboxylate React with HCl in methanol at room temp 1 h, then 50 °C 2 h 94.7
3 Diazotization and hydrolysis to convert amino to hydroxy group forming methyl 7-hydroxyquinoline-4-carboxylate NaNO2 in acetic acid/H2SO4 at 0 °C, then reflux in 10% H2SO4 81.4
4 Optional hydrolysis to free acid NaOH 10% in methanol, 60 °C, 3 h -

This method emphasizes mild conditions, good yields, and scalability. Although the position of hydroxylation differs (4-position in this example), the approach can be adapted for 3-hydroxyquinoline derivatives by altering the starting materials and reaction conditions.

Example Reaction Scheme

Step Reagents & Conditions Description
1 7-Aminoquinoline-3-carboxylic acid methyl ester + NaNO2, HCl, 0 °C Diazotization of amino group at 3-position
2 Warm aqueous medium or acidic reflux Hydrolysis of diazonium salt to hydroxyl group
3 Methanol, acid catalyst, reflux Esterification of carboxylic acid at 7-position

This sequence mirrors the diazotization-hydrolysis approach used for 7-hydroxyquinoline-4-carboxylate synthesis, adapted for the 3-position hydroxylation.

Analytical Data and Research Findings

Yields and Purity

  • Amino to hydroxy conversion via diazotization typically yields 80–90% of hydroxyquinoline methyl esters.
  • Esterification yields are generally high (>90%) under reflux with acid catalysis.
  • Purification commonly involves filtration, washing, recrystallization from methanol or ethanol, and drying.

Spectroscopic Characterization

Technique Key Observations
¹H NMR Aromatic protons at 7–9 ppm; hydroxyl proton may appear as a broad singlet; methyl ester singlet around 3.7–3.9 ppm
¹³C NMR Carbonyl carbon of ester around 165–170 ppm; aromatic carbons between 110–160 ppm
IR Spectroscopy Strong C=O ester stretch near 1730 cm⁻¹; broad O–H stretch around 3200–3500 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C11H9NO3 (this compound)

Data Table Summarizing Preparation Parameters

Parameter Description Typical Value/Range
Starting Material 7-Aminoquinoline-3-carboxylic acid methyl ester or analog Commercial or synthesized
Diazotization Agent Sodium nitrite (NaNO2) Stoichiometric, aqueous solution
Acid for Diazotization HCl or mixture with H2SO4 Concentrated, 0–5 °C
Hydrolysis Conditions Warm aqueous acidic medium Reflux 5–30 min
Esterification Solvent Methanol Excess, reflux 2–4 h
Workup Neutralization with ammonia or base, filtration, washing Standard
Yield Hydroxylation step 80–90%
Yield Esterification step >90%
Purification Recrystallization from methanol/ethanol >95% purity

Notes on Method Optimization and Scale-Up

  • Controlling temperature during diazotization is critical to prevent side reactions.
  • Use of mixed acid systems (acetic acid, sulfuric acid) can improve diazonium salt stability.
  • Esterification is typically straightforward but requires removal of water to drive equilibrium.
  • Scale-up requires careful control of reaction exotherms and efficient mixing.
  • Avoidance of highly toxic reagents and simple workup steps favor industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-7-carboxylic acid, while substitution reactions can produce a wide range of functionalized quinoline derivatives .

Scientific Research Applications

Methyl 3-hydroxyquinoline-7-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations

Functional Group Variations: Hydroxy vs. Ester vs. Carboxylic Acid: The methyl ester in the main compound enhances stability and reduces polarity compared to carboxylic acid derivatives (e.g., 2-hydroxy-7-methylquinoline-3-carboxylic acid ).

Substituent Position Effects: Methoxy groups (e.g., Methyl 4-chloro-7-methoxyquinoline-3-carboxylate ) are electron-donating, which may influence reactivity in electrophilic substitution reactions. Chloro substituents at position 7 (e.g., Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate ) could sterically hinder interactions at the quinoline core.

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